

leflunomide teratogenic potential and pregnancy category X

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Compound Focus: Leflunomide

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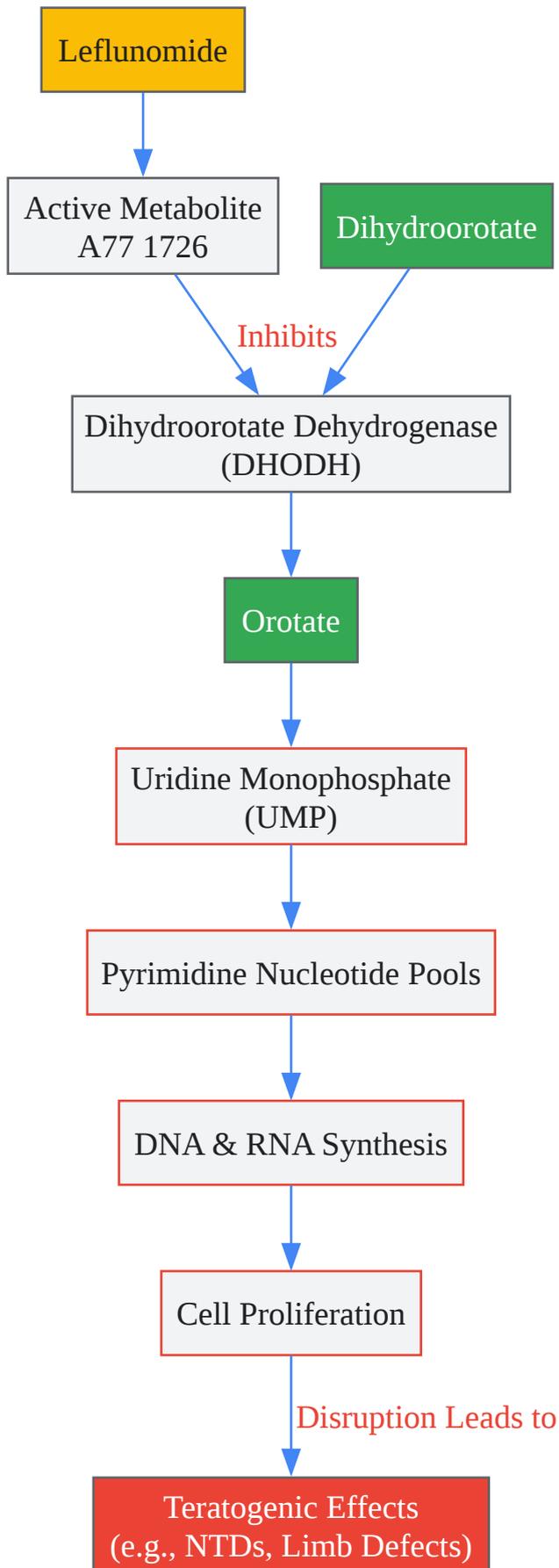
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Molecular Mechanism & Experimental Evidence

Leflunomide is a prodrug rapidly converted to its active metabolite, A77 1726. Its primary teratogenic mechanism is attributed to the potent inhibition of mitochondrial DHODH. This enzyme is crucial for converting dihydroorotate to orotate, a step in the production of uridine monophosphate (UMP). UMP is a precursor for all pyrimidine nucleotides required for DNA and RNA synthesis [1]. Inhibition of this pathway depletes the intracellular pyrimidine pool, thereby arresting the proliferation of rapidly dividing cells—a critical process in embryonic development.

The following diagram illustrates this teratogenic pathway:



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Leflunomide's proposed teratogenic pathway via DHODH inhibition.

Detailed animal studies provide the foundational evidence for its teratogenic risk. The methodology and results from a key mouse study are summarized below [2].

| Experimental Element | Details |
|-------------------------------|--|
| Objective | To investigate the embryo toxicity and teratogenicity of leflunomide in mice. |
| Animal Model | CD-1 (ICR) mice (pregnant females). |
| Dosing Groups | 0 (control), 10, 30, and 70 mg/kg/day. |
| Administration Route & Period | Oral gavage; from gestation day (GD) 6 to 15 (covering major organogenesis). |
| Primary Endpoints | Maternal body weight, number of live and dead fetuses, fetal body weight, and incidence of external, visceral, and skeletal malformations. |

| **Key Results** | • **70 mg/kg**: Severe maternal toxicity; 100% embryo lethality. • **30 mg/kg**: Significant increase in malformations: **exencephaly (62%)**, **fused ribs (92%)**, and other skeletal defects. • **10 mg/kg**: No significant adverse effects compared to control. • **Plasma Concentration**: The active metabolite A77 1726 was detected in a dose-dependent manner, confirming systemic exposure. |

Human Pregnancy Outcome Data

Despite the animal data, evidence from human pregnancies exposed to **leflunomide** is more reassuring. The largest prospective cohort study, conducted by the Organization of Teratology Information Specialists (OTIS), followed 64 pregnant women with rheumatoid arthritis exposed to **leflunomide** (95% of whom underwent the cholestyramine washout) and compared them to disease-matched and healthy control groups [3] [4].

- **Major Structural Defects**: The rate in the **leflunomide**-exposed group was **3 out of 56 live births (5.4%)**, which was not significantly different from the rate in the disease-matched group (4.2%) or the

healthy control group (4.2%), and is consistent with the baseline population risk of 3-5% [3] [5].

- **Pregnancy Outcomes:** A 2024 analysis of the Quebec Pregnancy Cohort, one of the largest population-based studies, found **no statistically significant increased risk** of major congenital malformations, prematurity, low birth weight, or spontaneous abortion associated with **leflunomide** exposure during pregnancy [6].
- **Post-Marketing Surveillance:** An analysis of 587 pregnancies with a known outcome from clinical trials and post-marketing data reported major defects in only 0.9% of prospectively reported pregnancies, with no specific pattern of malformations [7].

Risk Management & Clinical Protocols

The cornerstone of risk management is prevention and accelerated elimination.

- **Preconception Counseling:** Pregnancy must be excluded before starting therapy. Women of childbearing potential must use reliable contraception during and after treatment [8] [6].
- **Accelerated Drug Elimination Procedure:** The long half-life of **leflunomide** (up to 2 years) necessitates an active washout procedure in the event of a planned or inadvertent pregnancy [5].
 - **Protocol:** Administer **cholestyramine** 8 grams orally, three times daily for 11 days. The shorter 11-day duration is possible due to cholestyramine's interruption of enterohepatic recirculation [6].
 - **Verification:** Drug elimination should be verified by two separate plasma level measurements of the active metabolite below **0.02 µg/mL**, taken at least 14 days apart [3].

Interpretation for Professionals

For drug development professionals and researchers, the **leflunomide** case highlights several critical points:

- **Species Specificity:** The teratogenic effects observed in animal models, particularly at high doses, may not directly translate to humans at therapeutic exposure levels [3].
- **Role of Mitigation:** The human data suggesting a lower-than-expected risk is heavily influenced by the successful implementation of the cholestyramine washout procedure, underscoring the importance of effective risk mitigation strategies in drug safety profiles [3] [4].
- **Ongoing Monitoring:** Despite the reassuring human data, the official label remains conservative. Continued pharmacovigilance and enrollment in pregnancy registries (e.g., OTIS) are essential to refine risk assessments [5] [8].

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References

1. Leflunomide: Uses, Interactions, Mechanism of Action [go.drugbank.com]
2. Teratogenicity study of the dihydroorotate-dehydrogenase ... [[sciencedirect.com](https://www.sciencedirect.com)]
3. Birth Outcomes in Women Who Have Taken Leflunomide ... [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
4. Leflunomide and Pregnancy Outcomes Explored [[hopkinsarthritis.org](https://www.hopkinsarthritis.org)]
5. Leflunomide (Arava®) - MotherToBaby | Fact Sheets - NCBI [[ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
6. Leflunomide use during pregnancy and the risk of adverse ... [[sciencedirect.com](https://www.sciencedirect.com)]
7. Pregnancy outcomes in patients treated with leflunomide ... [[sciencedirect.com](https://www.sciencedirect.com)]
8. Leflunomide (Arava) Use During Pregnancy [[drugs.com](https://www.drugs.com)]

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